molecular formula C8H10BrNO B1311259 4-Bromo-2-methoxy-6-methylaniline CAS No. 348169-39-1

4-Bromo-2-methoxy-6-methylaniline

Cat. No.: B1311259
CAS No.: 348169-39-1
M. Wt: 216.07 g/mol
InChI Key: MTRIPTAVYRAWRG-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-6-methylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 4-Bromo-2-methoxy-6-methylaniline serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting cancer pathways.
    • For instance, it is involved in the synthesis of ALK inhibitors, which are critical in treating certain types of lung cancer.
  • Anticancer Research :
    • Studies have shown that derivatives of this compound can exhibit significant anticancer activity. For example, compounds synthesized from this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .
    • A recent study indicated that analogs of this compound could bind effectively to tubulin, disrupting microtubule dynamics and demonstrating potential as dual-targeted anticancer agents .

Organic Synthesis

  • Suzuki Coupling Reactions :
    • The compound has been utilized in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This method allows for the synthesis of more complex molecules from simpler ones, essential in drug development .
    • In one study, this compound was reacted with various boronic acids to yield substituted products with moderate to high yields (33%-94%) depending on the reaction conditions .
  • Preparation of Schiff Base Complexes :
    • The compound has also been employed to synthesize Schiff base complexes with transition metals such as manganese, iron, and chromium. These complexes are important for catalysis and materials science applications .
    • The characterization of these complexes often involves techniques like NMR and X-ray crystallography to confirm their structures and properties.

Data Table: Applications Overview

Application AreaDescriptionExamples/Case Studies
Pharmaceutical SynthesisIntermediate for drug development, especially ALK inhibitorsSynthesis of compounds targeting lung cancer
Anticancer ActivityInduces apoptosis and inhibits tumor growthStudies showing significant IC50 values against various cancer cell lines
Organic SynthesisUsed in Suzuki coupling reactionsYields of 33%-94% for various substituted products
Metal Complex FormationFormation of Schiff base complexes with transition metalsCharacterization of Mn(II), Fe(III), Cr(III) complexes

Case Studies

  • Synthesis of ALK Inhibitors :
    • A detailed study focused on synthesizing ALK inhibitors using this compound as a starting material. The resulting compounds exhibited promising activity against cancer cell lines, highlighting the compound's role in drug discovery.
  • Metal Complex Characterization :
    • Research on Schiff base complexes derived from this compound demonstrated their potential applications in catalysis. The study provided comprehensive spectral analysis confirming the formation and stability of these complexes under various conditions .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-6-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various binding interactions and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Similar structure but with different substitution patterns.

    4-Bromo-2-methylaniline: Lacks the methoxy group.

    2-Methoxy-4-methylaniline: Lacks the bromine atom.

Uniqueness

4-Bromo-2-methoxy-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, where its specific structure is required for desired chemical transformations and interactions .

Biological Activity

4-Bromo-2-methoxy-6-methylaniline (CAS Number: 348169-39-1) is an organic compound belonging to the aniline family, characterized by a unique substitution pattern that contributes to its distinct chemical properties and biological activities. This article explores the biological activity of this compound, including its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10BrNOC_8H_{10}BrNO. Its structure includes:

  • A bromine atom at the 4-position
  • A methoxy group at the 2-position
  • A methyl group at the 6-position

This specific arrangement enhances its reactivity and makes it valuable in various biochemical and industrial applications.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been utilized as a probe in biochemical assays, influencing enzyme activity and receptor binding. These interactions can provide insights into metabolic pathways and help in the development of new therapeutic agents.

Key Mechanisms Include:

  • Enzyme Interaction: Modulation of enzyme activities, which can affect metabolic processes.
  • Receptor Binding: Engagement with various receptors, potentially influencing signal transduction pathways.

Applications in Research

This compound is employed in several research contexts:

  • Biochemical Assays: Used as a probe to study enzyme kinetics and receptor-ligand interactions.
  • Synthetic Chemistry: Acts as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Bromo-4-methylanilineSimilar structure but different substitution patternLacks methoxy group
4-Bromo-2-methylanilineSimilar but lacks methoxy groupDifferent properties due to missing methoxy
2-Methoxy-4-methylanilineLacks bromine atomDifferent reactivity due to absence of halogen

The specific substitution pattern of this compound imparts distinct chemical properties that are not found in its analogs, making it particularly useful for targeted chemical transformations.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Activity Modulation:
    • In a study focusing on its interaction with nicotinamide phosphoribosyltransferase (NAMPT), it was found that this compound could influence NAD+ levels, which are crucial for cellular metabolism. Increased NAMPT activity was associated with enhanced exercise endurance in animal models, suggesting potential applications in metabolic disorders .
  • Antioxidant Activity:
    • Research has indicated that derivatives of compounds similar to this compound exhibit antioxidant properties. This suggests that the compound may also play a role in mitigating oxidative stress within biological systems .
  • Biochemical Assays:
    • Various assays have demonstrated that this compound can effectively serve as a biochemical probe, providing insights into enzyme kinetics and receptor interactions that are critical for understanding metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-methoxy-6-methylaniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

  • Nitration and Bromination : Starting with 2-methoxy-6-methylaniline, nitration introduces a nitro group, followed by bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in acetic acid. Selective bromination at the para position to the methoxy group is achieved under controlled temperatures (0–5°C) .
  • Reductive Amination : For intermediates requiring protection, Boc (tert-butoxycarbonyl) groups are used to prevent undesired side reactions. Deprotection with trifluoroacetic acid (TFA) yields the final product .
    Optimization Tips : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of brominating agents) to maximize yield.

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) due to the compound’s moderate solubility in polar solvents. Cooling to –20°C enhances crystal formation .
  • Column Chromatography : Employ silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (9:1 to 4:1). Collect fractions and analyze purity via NMR or GC-MS .
    Critical Note : Pre-purify crude products via acid-base extraction (e.g., 1M HCl wash to remove unreacted amines) before chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), methoxy (–OCH₃, δ ~3.8 ppm), and methyl (–CH₃, δ ~2.3 ppm).
    • ¹³C NMR : Confirm bromine substitution via deshielded carbons (C-Br, δ ~115 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 230.0 (calculated for C₈H₁₀BrNO) .
  • X-ray Crystallography : For structural confirmation, use SHELX software for refinement. Single crystals are grown via slow evaporation of DCM/hexane solutions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer :

  • Advanced NMR Techniques : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of methoxy and methyl groups .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O–) to simplify splitting patterns in crowded regions .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvent effects or tautomerism .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer :

  • Directing Groups : The methoxy group (–OCH₃) acts as an ortho/para director, while bromine (–Br) deactivates the ring. Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at the para position relative to –OCH₃ .
  • Temperature Control : Lower temperatures (e.g., –10°C) favor kinetic control, reducing undesired meta products.
  • Protection/Deprotection : Temporarily protect the amine (–NH₂) with acetyl groups to prevent competing reactions during bromination .

Q. How does this compound behave under varying pH and thermal conditions, and how can stability be enhanced?

Methodological Answer :

  • pH Stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7). Avoid strong bases (pH >10) to prevent demethylation of the methoxy group .
  • Thermal Stability : Decomposition occurs above 150°C. Store at 0–6°C under argon to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) in long-term storage .
  • Light Sensitivity : Protect from UV exposure by using amber glassware or light-resistant containers .

Q. What are the applications of this compound in cross-coupling reactions for synthesizing complex heterocycles?

Methodological Answer :

  • Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives. Optimize with K₂CO₃ in DMF/H₂O (3:1) at 80°C .
  • Buchwald-Hartwig Amination : Couple with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to introduce nitrogen-containing substituents. Ideal for synthesizing quinoline analogs .
    Key Considerations : Monitor palladium residues via ICP-MS and remove them via activated charcoal filtration .

Properties

IUPAC Name

4-bromo-2-methoxy-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRIPTAVYRAWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443417
Record name 4-bromo-2-methoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348169-39-1
Record name 4-bromo-2-methoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To solution of (2-methoxy-6-methyl-phenyl)-amine (14.5 g, 0.11 mol) in methanol (45.6 ml) and acetic acid (14.5 ml) is added dropwise a solution of bromine (5.45 ml) in acetic acid (45.6 ml) via an addition funnel at 0° C. The reaction mixture is allowed to warm to RT and stirred for 2 h at RT. Ethyl acetate (90 ml) is added and the solid is collected by filtration. The solid thus obtained is washed with ethyl acetate to obtain (4-bromo-2-methoxy-6-methyl-phenyl)-amine as hydrobromide.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
45.6 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One
Quantity
45.6 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-water cooled solution of 2-methoxy-6-methylaniline (10 g, 72.9 mmol) in 30 mL of methanol and 10 mL of acetic acid was added dropwise bromine (3.75 mL, 72.9 mmol). The reaction mixture was allowed to stand for overnight. The solvent was removed under reduced pressure and the residue was suspended in 60 mL of IN NaOH and extracted with ethyl acetate and dried over sodium sulfate and evaporated to dryness to give reddish crude product, which was recrystallized from hexane to give pure product (14.3 g, 91%).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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Quantity
10 g
Type
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3.75 mL
Type
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Quantity
30 mL
Type
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Reaction Step One
Quantity
10 mL
Type
solvent
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Yield
91%

Synthesis routes and methods III

Procedure details

To 2-methoxy-6-methyl-phenylamine (10.0 g) dissolved in acetonitrile (200 mL) was added N-bromosuccinimide (14.3 g) and the reaction mixture was heated to 145° C. for 15 minutes in a sealed microwave process vessel. The crude mixture was filtered through Celite, diluted with diethyl ether (200 mL) and washed with sodium hydroxide (2 M, 2×100 mL) and brine (1×100 mL). The organic phase was dried over magnesium sulfate, concentrated in vacuo and purified by flash chromatography to furnish 3.4 g (26%) of the title compound as a black solid. NMR (500 MHz, DMSO-d6): 2.06 (s, 3H), 3.77 (s, 3H), 4.55 (s, 2H), 6.78 (d, 1H), 6.82 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Yield
26%

Synthesis routes and methods IV

Procedure details

In a 100 mL round bottom flask, 2-methoxy-6-methyl-phenylamine (4.54 g, 33.16 mmol) was dissolved in 15 mL MeOH and 5 mL acetic acid. The flask was cooled to 0° C. Bromine (1.7 mL, 33.16 mmol) in 5 mL acetic acid was added to the reaction dropwise (over 30 minutes). The reaction mixture was stirred at 0° C. for 2 hours, then was warmed up to room temperature for 1 hour. The reaction mixture was concentrated down. 1N NaOH was added to neutralize the reaction at 0° C. Ethyl acetate was added to extract the reaction mixture. The organic layer was concentrated after drying over anhydrous sodium sulfate to give a dark brown solid (5.8 g, 81%). LC-MS shows 218.0 (M+1). 1H NMR (300 MHz, CDCl3): δ 6.88 (s, 1H), 6.81 (s, 1H), 3.84 (s, 3H), 2.11 (s, 3H).
Quantity
4.54 g
Type
reactant
Reaction Step One
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15 mL
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1.7 mL
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reactant
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5 mL
Type
solvent
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0 (± 1) mol
Type
reactant
Reaction Step Three
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5 mL
Type
solvent
Reaction Step Four
Name
Yield
81%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-methoxy-6-methylaniline
4-Bromo-2-methoxy-6-methylaniline

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